N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Overview
Description
N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide is a quinazoline . It has a molecular formula of C31H31N3O5 and an average mass of 525.596 . It is also known as CHEBI:91622 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C31H31N3O5/c1- 19- 14- 24 (32- 21 (3) 35) 15- 20 (2) 29 (19) 39- 18- 23- 16- 22 (11- 12- 28 (23) 37- 4) 30- 33- 27- 10- 6- 5- 9- 26 (27) 31 (36) 34 (30) 17- 25- 8- 7- 13- 38- 25/h5- 16,30,33H,17- 18H2,1- 4H3, (H,32,35)
. This string provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 525.596 . Other physical and chemical properties such as boiling point, density, and pKa could not be found in the available resources.Scientific Research Applications
Structural Aspects and Properties
- Compounds related to N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide have been studied for their structural aspects, revealing interesting behaviors like gel formation and crystalline structures upon treatment with different acids. These structural properties are significant for understanding the physical and chemical characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
- Analogues of this compound, particularly 3-benzyl-substituted-4(3H)-quinazolinones, have shown promising antitumor activities in vitro. This includes broad-spectrum activity against various cancer cell lines, indicating potential for future cancer therapeutics development (Al-Suwaidan et al., 2016).
Anti-Inflammatory and Analgesic Evaluation
- Derivatives of similar structures have demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential in the development of new anti-inflammatory and pain relief medications (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Anticonvulsant and Antimicrobial Activities
- Studies on related compounds have shown that they possess antimicrobial and anticonvulsant properties, offering avenues for research into new antimicrobial and seizure-control medications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Insecticidal Activity
- Pyridine derivatives, which share a similar structural framework, have shown insecticidal activities, particularly against aphids. This indicates potential use in agricultural pest control (Bakhite et al., 2014).
Anxiolytic and Antidepressant Properties
- Some derivatives have demonstrated anxiolytic and antidepressant activities, suggesting possible applications in the treatment of anxiety and depression (Tyurenkov et al., 2013).
Computational and Molecular Docking Studies
- Computational studies and molecular docking have been conducted on related compounds to understand their molecular interactions, which is crucial for drug design and discovery (El-Azab et al., 2016).
Antifungal Agents
- Some derivatives have shown potential as broad-spectrum antifungal agents, indicating their usefulness in treating fungal infections (Bardiot et al., 2015).
Novel Natural Product Derivatives
- Research on furanyl compounds, which are structurally related, has led to the discovery of novel natural product derivatives with various pharmacological activities (Makkar & Chakraborty, 2018).
Cytotoxic Activity
- Studies on related compounds have explored their cytotoxic activity against various cancer cell lines, contributing to cancer research and potential treatments (Nguyen et al., 2019).
properties
IUPAC Name |
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSWGYWHRJVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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